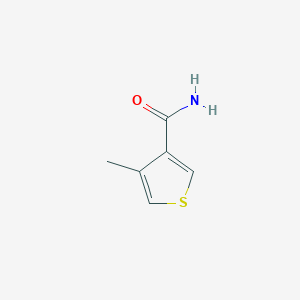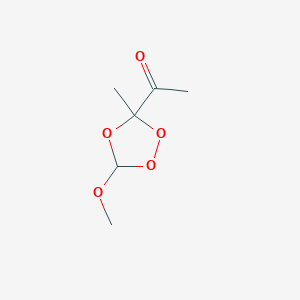
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane (AMT) is a cyclic peroxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is not fully understood. However, it is believed that 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane exerts its pharmacological effects through the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to have various biochemical and physiological effects. It has been found to increase the levels of ROS in cells, leading to oxidative stress and apoptosis. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been shown to inhibit the activity of enzymes involved in the biosynthesis of heme, a critical component of the malaria parasite's lifecycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane in lab experiments is its potent pharmacological effects. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and compounds. However, the explosive nature of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane poses a significant safety risk and requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. One area of research is the development of new antimalarial drugs based on the structure of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. Another area of research is the investigation of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane's potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane and its potential applications in other areas of medicine.
Métodos De Síntesis
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-butanone with hydrogen peroxide and sulfuric acid. The resulting product is then treated with sodium methoxide to produce 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. The synthesis of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane requires careful handling due to its explosive nature, and safety precautions should be taken during the process.
Aplicaciones Científicas De Investigación
3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has shown promising results in various scientific research applications. It has been studied for its potential use as a new class of antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been investigated for its potential use as a cancer treatment due to its ability to induce apoptosis in cancer cells. Additionally, 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been studied for its antibacterial and antifungal properties.
Propiedades
Número CAS |
194021-88-0 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O5/c1-4(7)6(2)9-5(8-3)10-11-6/h5H,1-3H3 |
Clave InChI |
FSAAIWWCJBCQHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)OC)C |
SMILES canónico |
CC(=O)C1(OC(OO1)OC)C |
Sinónimos |
Ethanone, 1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





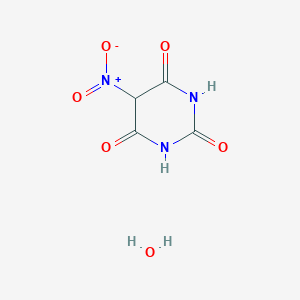
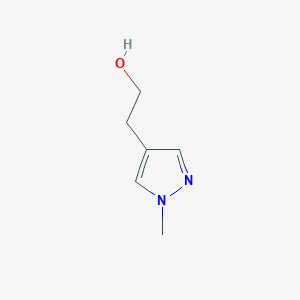

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
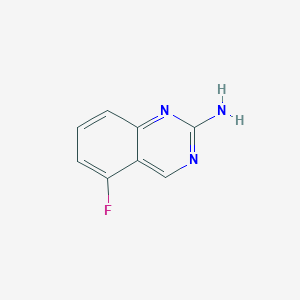
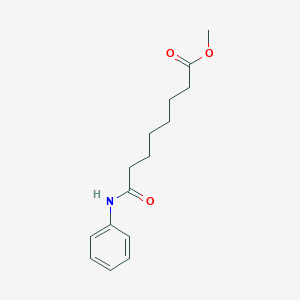

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
